molecular formula C9H15ClO2S B2510497 [(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride CAS No. 2138010-79-2

[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride

Cat. No.: B2510497
CAS No.: 2138010-79-2
M. Wt: 222.73
InChI Key: JOGSTKBBPNRPAA-CIUDSAMLSA-N
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Description

[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride is a chemical compound with the molecular formula C9H15ClO2S and a molecular weight of 222.73. This compound is known for its unique bicyclic structure, which makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride typically involves the reaction of a bicyclic alcohol with methanesulfonyl chloride in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help in maintaining consistent reaction conditions and improving the overall yield of the compound.

Chemical Reactions Analysis

Types of Reactions

[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile or reagent used. For example, substitution with an amine would yield a sulfonamide, while substitution with an alcohol would produce a sulfonate ester.

Scientific Research Applications

[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in enzyme inhibition studies and as a probe to study biological pathways.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride can be compared with other similar compounds such as:

    Methanesulfonyl Chloride: A simpler compound with a similar reactive group but lacking the bicyclic structure.

    Tosyl Chloride: Another sulfonyl chloride compound with a different aromatic structure.

    Trifluoromethanesulfonyl Chloride: A compound with a similar sulfonyl chloride group but with different electronic properties due to the presence of fluorine atoms.

The uniqueness of this compound lies in its bicyclic structure, which imparts specific steric and electronic properties, making it a valuable intermediate in various chemical and biological applications.

Properties

IUPAC Name

[(1S,6S,7R)-7-bicyclo[4.2.0]octanyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2S/c10-13(11,12)6-8-5-7-3-1-2-4-9(7)8/h7-9H,1-6H2/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGSTKBBPNRPAA-CIUDSAMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC2CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H]2CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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